molecular formula C19H19NO6S B2974084 N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 2319873-53-3

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2974084
CAS No.: 2319873-53-3
M. Wt: 389.42
InChI Key: KVAOVKMYKGCHLR-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a unique combination of furan and benzodioxepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the furan and benzodioxepine intermediates. The furan rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzodioxepine ring is often formed via a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure.

    Benzodioxepine Derivatives: Compounds such as 1,5-benzodioxepin-3-amine and 1,5-benzodioxepin-3-ol share the benzodioxepine ring structure.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of furan and benzodioxepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-27(22,14-6-7-18-19(12-14)26-11-3-10-25-18)20-13-15(16-4-1-8-23-16)17-5-2-9-24-17/h1-2,4-9,12,15,20H,3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOVKMYKGCHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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